Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-beta-oxo-

Description

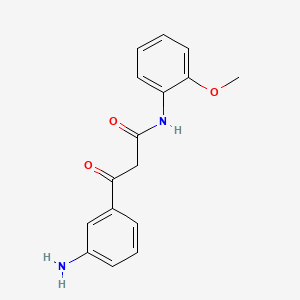

The compound Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-beta-oxo- (CAS: 63059-44-9) is a structurally complex amide derivative characterized by:

- A beta-oxo (3-oxo) group on the propanamide backbone.

- An amino group (-NH₂) at the 3-position of the benzene ring.

- An N-(2-methoxyphenyl) substituent, introducing steric and electronic effects due to the methoxy (-OCH₃) group.

- A chlorine atom (α-chloro) in some derivatives, enhancing electrophilicity .

Properties

IUPAC Name |

3-(3-aminophenyl)-N-(2-methoxyphenyl)-3-oxopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-21-15-8-3-2-7-13(15)18-16(20)10-14(19)11-5-4-6-12(17)9-11/h2-9H,10,17H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYSWVBFARFVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059043 | |

| Record name | Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-.beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-17-1 | |

| Record name | 3-Amino-N-(2-methoxyphenyl)-β-oxobenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-beta-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-.beta.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-.beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-aminophenyl)-N-(o-methoxyphenyl)-3-oxopropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminophenyl)-N-(2-methoxyphenyl)-3-oxopropanamide typically involves the reaction of 3-aminophenylacetic acid with 2-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminophenyl)-N-(2-methoxyphenyl)-3-oxopropanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Benzenepropanamide derivatives have been investigated for their antiviral properties. Research indicates that compounds similar to benzenepropanamide can inhibit viral replication, making them candidates for treating viral infections, including those caused by herpes viruses .

Neuroprotective Effects

Studies have shown that benzenepropanamide may exert neuroprotective effects through modulation of neurotransmitter systems. This compound has been linked to the regulation of calcium-permeable AMPA receptors, which are crucial in synaptic plasticity and memory formation .

Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Case Study 1: Antiviral Efficacy

In a study published in a peer-reviewed journal, a series of benzenepropanamide derivatives were synthesized and evaluated for their antiviral activity against herpes simplex virus. The results demonstrated a significant reduction in viral load in treated cells compared to controls, indicating strong antiviral potential .

Case Study 2: Neuroprotective Mechanism

Another study focused on the neuroprotective effects of benzenepropanamide in models of neurodegeneration. The compound was found to enhance synaptic plasticity through the modulation of AMPA receptor activity, leading to improved cognitive function in animal models .

Case Study 3: Anti-inflammatory Pathways

Research examining the anti-inflammatory properties of benzenepropanamide revealed that it effectively reduced levels of pro-inflammatory markers in vitro. The findings suggest potential applications in treating inflammatory diseases such as arthritis or colitis .

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)-N-(2-methoxyphenyl)-3-oxopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₄₅ClN₂O₅ | |

| Molecular Weight | 621.21 g/mol | |

| Density | 1.160 ± 0.06 g/cm³ | |

| Boiling Point | 763.4 ± 60.0 °C (predicted) | |

| pKa | 0.45 ± 0.50 (predicted) |

Comparison with Structurally Similar Compounds

Substituted Thieno[2,3-b]pyridine Carboxamides

Compounds like VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) share the amide backbone but differ in:

- Heterocyclic Core: Thieno[2,3-b]pyridine vs. benzene.

- Substituents : 4-Chlorobenzyl vs. 2-methoxyphenyl.

- Molecular Weight : ~331.8 g/mol (C₁₆H₁₄ClN₃OS) vs. 621.21 g/mol.

Impact: The thienopyridine core enhances π-π stacking interactions, while the chlorobenzyl group increases lipophilicity compared to the methoxyphenyl group .

Trifluoromethyl-Substituted Analogs

3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide (CAS: 393-34-0) differs in:

- Substituent : Trifluoromethyl (-CF₃) vs. methoxy (-OCH₃).

- Electron Effects : CF₃ is strongly electron-withdrawing, lowering pKa compared to electron-donating -OCH₃.

Impact : The trifluoromethyl group enhances metabolic stability and membrane permeability but reduces hydrogen-bonding capacity .

Hydrochloride Salts with Thienyl Moieties

β-amino-N-[1-(5-chloro-2-thienyl)ethyl]-benzenepropanamide hydrochloride (CAS: 1423029-40-6) features:

- Thienyl Group : Introduces sulfur-based heterocyclic interactions.

- Hydrochloride Salt : Improves aqueous solubility (critical for pharmaceutical formulations).

Impact : The thienyl moiety may confer antifungal or antibacterial activity, as seen in related amiloride analogs .

Simplified Benzenepropanamide Derivatives

3-Phenylpropanamide (Benzenepropanamide, CAS: 102-93-2) is a simpler analog lacking the beta-oxo and amino groups:

- Molecular Formula: C₉H₁₁NO vs. C₃₆H₄₅ClN₂O₅.

- Molecular Weight : 149.19 g/mol vs. 621.21 g/mol.

Impact : Reduced complexity lowers synthetic accessibility but limits functional versatility .

Data Table: Comparative Analysis

*Predicted or estimated values based on substituent effects.

Biological Activity

Benzenepropanamide, 3-amino-N-(2-methoxyphenyl)-beta-oxo- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 3-amino-N-(2-methoxyphenyl)-beta-oxo-benzenepropionamide

- Molecular Formula : C16H17N1O3

- Molecular Weight : 285.31 g/mol

Antiviral Properties

Research indicates that benzenepropanamide derivatives exhibit antiviral activities. For instance, compounds similar to benzenepropanamide have been investigated for their efficacy against retroviral infections. A patent describes various derivatives that demonstrate potential in treating viral infections, particularly those caused by herpes viruses .

Enzyme Inhibition

Benzenepropanamide has shown promise as an enzyme inhibitor. Specifically, it may interact with leukotriene A4 hydrolase (EC 3.3.2.6), a bifunctional zinc metalloprotease involved in inflammatory responses . By inhibiting this enzyme, the compound could potentially modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of benzenepropanamide is attributed to its ability to bind to specific enzymes and receptors within the body. Its structure allows for interactions that can inhibit viral replication or modulate enzymatic activity associated with inflammation.

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted in a patent (US6169181) demonstrated that related compounds could significantly reduce viral load in infected cell lines, suggesting a mechanism involving direct inhibition of viral replication pathways .

- Inflammation Modulation : Another study focused on the inhibition of leukotriene A4 hydrolase showed that benzenepropanamide could reduce the production of pro-inflammatory mediators in vitro, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication in cell lines | |

| Enzyme Inhibition | Inhibits leukotriene A4 hydrolase | |

| Anti-inflammatory | Modulates inflammatory mediator production |

Safety and Toxicology

While promising, the safety profile of benzenepropanamide requires thorough investigation. Preliminary toxicity assessments indicate that derivatives may exhibit varying levels of cytotoxicity depending on their structural modifications . Further studies are needed to establish safe dosage ranges and potential side effects.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-amino-N-(2-methoxyphenyl)-beta-oxo-benzenepropanamide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of β-oxo-amides typically involves coupling activated carbonyl intermediates with amines. A plausible route includes:

- Step 1: React 3-aminobenzenepropanoic acid with a β-ketoester (e.g., methyl acetoacetate) under acidic conditions to form the β-oxo intermediate .

- Step 2: Activate the carboxylic acid group using coupling agents like HATU or DCC, followed by reaction with 2-methoxyaniline to introduce the N-aryl group .

- Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify intermediates via recrystallization (e.g., methanol/water mixtures). Adjust stoichiometry to minimize byproducts (e.g., dimerization of β-oxo intermediates) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Mass Spectrometry (MS): High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z ≈ 313.12 for C₁₆H₁₆N₂O₃). Compare with databases like NIST or mzCloud for fragmentation patterns .

- NMR: Use ¹H/¹³C NMR to verify substituents:

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can tautomerism of the β-oxo and amino groups complicate spectral interpretation, and what analytical strategies resolve this?

Methodological Answer:

The β-oxo group and adjacent amino moiety may exhibit keto-enol tautomerism, leading to split NMR signals or ambiguous mass fragments.

- Variable Temperature (VT) NMR: Conduct experiments at 25°C and −40°C to stabilize dominant tautomers. Enolic forms show downfield-shifted OH protons (~δ 10–12 ppm) .

- Deuterium Exchange: Add D₂O to the NMR sample; disappearance of NH/OH signals confirms exchangeable protons .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian software) for tautomer assignment .

Advanced: What experimental designs assess the compound’s stability under physiological conditions for pharmacological studies?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation via HPLC and identify products using LC-MS/MS .

- Oxidative Stress: Expose to H₂O₂ (0.3% v/v) and monitor peroxide-mediated decomposition. Add antioxidants (e.g., ascorbic acid) to stabilize .

- Light Sensitivity: Conduct ICH Q1B photostability testing under UV/visible light (1.2 million lux·hr). Use amber vials for storage if degradation exceeds 5% .

Advanced: How can researchers evaluate the compound’s potential as a kinase inhibitor using biochemical assays?

Methodological Answer:

- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ATP-Glo™ assays. IC₅₀ values <1 μM indicate high potency .

- Molecular Docking: Model the compound’s binding to kinase active sites (e.g., AutoDock Vina). Prioritize kinases with strong hydrogen bonds to the β-oxo group and methoxyphenyl π-stacking .

- Cellular Validation: Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Correlate cytotoxicity (EC₅₀) with kinase inhibition data to confirm target engagement .

Advanced: How should contradictory solubility data from different solvents be reconciled for formulation studies?

Methodological Answer:

- Solvent Screening: Use the Hildebrand solubility parameter (δ) to rank solvents. Polar aprotic solvents (δ ≈ 20–25 MPa¹/², e.g., DMSO) often dissolve β-oxo-amides better than non-polar ones .

- Co-solvency Approach: Blend PEG-400 (δ = 19.6) with water (δ = 47.8) to enhance aqueous solubility. Characterize solubility phase diagrams via shake-flask methods .

- Solid Dispersion: Prepare amorphous dispersions with PVP-K30 (1:3 ratio) via spray drying. Confirm stability via XRD and DSC .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Process Optimization: Use flow chemistry to control exothermic reactions (e.g., coupling steps) and reduce side reactions like β-oxo dimerization .

- Catalytic Systems: Employ Sc(OTf)₃ or Bi(III) catalysts to accelerate amide bond formation while suppressing hydrolysis .

- Quality by Design (QbD): Apply DOE (Design of Experiments) to optimize parameters (temperature, stoichiometry). Monitor purity with in-line PAT tools (e.g., ReactIR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.